Retrorsine

Description

Retrorsine as a Representative Pyrrolizidine (B1209537) Alkaloid (PA) for Mechanistic Studies

This compound is frequently selected as a model compound in mechanistic studies due to its well-established toxicity and the availability of relevant in vivo data. nih.gov Research has focused on elucidating how this compound is metabolized and how these metabolic products interact with biological macromolecules. A key metabolic pathway involves hepatic cytochrome P450 enzymes, which convert this compound into reactive pyrrolic metabolites, such as dehydropyrrolizine (DHP). mdpi.comresearchgate.net These electrophilic metabolites are capable of alkylating cellular components, including DNA and proteins, leading to the formation of covalent adducts. mdpi.comresearchgate.net

Studies using liver microsomes have confirmed the formation of DHP and this compound-N-oxide as major metabolites. researchgate.netnih.gov The formation of DHP-derived DNA adducts is considered a critical step in the genotoxicity and tumorigenicity associated with retronecine-type PAs like this compound. researchgate.net Furthermore, the formation of pyrrole-protein adducts also contributes to the cellular damage observed. mdpi.com Investigations into the correlation between DNA and protein adducts derived from PAs, including this compound, represent an active area of research aimed at identifying potential biomarkers for PA exposure and toxicity. mdpi.com The study of this compound's toxicokinetics, including its metabolic activation and the formation and persistence of these adducts, is fundamental to understanding the mechanisms of PA-induced liver injury and carcinogenesis. mdpi.comnih.gov

Historical Perspectives on this compound Scientific Investigation

The scientific investigation into pyrrolizidine alkaloids, including this compound, has a history spanning over a century. PAs were first identified in plants in the 19th century. wikipedia.org However, their toxic effects were not immediately recognized, and many PA-containing plants were historically used in traditional medicine. wikipedia.org

The early to mid-20th century marked a turning point with the observation and documentation of widespread livestock poisoning resulting from the consumption of PA-containing plants. wikipedia.orgnih.gov These incidents spurred scientific efforts to isolate, identify, and characterize the toxic compounds responsible. This compound was identified as one of the key hepatotoxic PAs involved in such poisoning events, often linked to the contamination of food crops or animal feed with seeds from plants like Crotalaria nana. nih.gov This historical context underscored the importance of understanding the biological effects of this compound and other PAs, laying the groundwork for subsequent mechanistic studies. Early research focused on identifying the plant sources of these toxins and observing the pathological changes they induced, particularly in the liver. acs.org

Properties

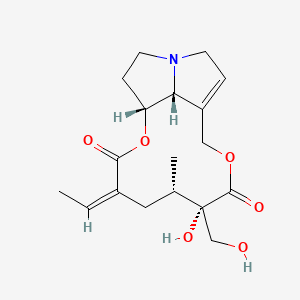

IUPAC Name |

(1R,4Z,6R,7S,17R)-4-ethylidene-7-hydroxy-7-(hydroxymethyl)-6-methyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO6/c1-3-12-8-11(2)18(23,10-20)17(22)24-9-13-4-6-19-7-5-14(15(13)19)25-16(12)21/h3-4,11,14-15,20,23H,5-10H2,1-2H3/b12-3-/t11-,14-,15-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCJMNZRQJAVDLD-CQRYIUNCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CC(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/C[C@H]([C@@](C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC1=O)(CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

36168-23-7 (hydrochloride) | |

| Record name | Retrorsine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6021242 | |

| Record name | Retrorsine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble in chloroform; slightly soluble in acetone, ethanol, water, Practically insoluble in ether., In water, 3.08X10+4 mg/L @ 25 °C /Estimated/ | |

| Record name | RETRORSINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3530 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.9X10-14 mm Hg @ 25 °C /Estimated/ | |

| Record name | RETRORSINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3530 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless prisms | |

CAS No. |

480-54-6 | |

| Record name | Retrorsine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Retrorsine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Retrorsine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RETRORSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJ86XWL8IY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | RETRORSINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3530 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

212 °C | |

| Record name | RETRORSINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3530 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Molecular and Cellular Mechanisms of Retrorsine Bioactivity

Cell Cycle Modulation by Retrorsine

Modulation of Cell Cycle-Related Proteins (e.g., Cyclin E, CDK-2, CDK-4, PCNA)

This compound, a pyrrolizidine (B1209537) alkaloid, has been shown to influence the expression and activity of key proteins involved in cell cycle progression, particularly in the context of liver regeneration. Studies investigating the effects of this compound on rat liver have provided insights into its impact on Cyclin E, Cyclin-Dependent Kinase 2 (CDK-2), Cyclin-Dependent Kinase 4 (CDK-4), and Proliferating Cell Nuclear Antigen (PCNA).

Prior to surgical intervention, such as portal branch ligation (PBL), higher levels of Cyclin E, CDK-2, CDK-4, and PCNA were observed in the liver of rats treated with this compound compared to untreated animals. nih.govresearchgate.net This suggests that this compound might initially influence the baseline levels of these proteins.

However, in the regenerative phase following PBL, this compound was found to strongly impair the induction of these cell cycle-related proteins in the regenerating liver lobes. nih.govuclouvain.be This impairment in the expected increase of Cyclin E, CDK-2, CDK-4, and PCNA after a proliferative stimulus indicates a significant inhibitory effect of this compound on the cell cycle machinery. nih.gov

Further research supports that this compound's impact on cell cycle progression involves a block situated before the G1/S transition, in addition to previously reported S or G2/M phase blocks. nih.gov One study noted increased PCNA expression after partial hepatectomy (PH) in this compound-treated rats, yet DNA synthesis was not significantly altered. nih.gov This same study also reported that Cyclin E was not induced in the this compound-treated group after PH, unlike in control groups where Cyclin E levels rose. nih.gov This suggests that while some cell cycle markers like PCNA might be present, the coordinated induction and activity required for DNA synthesis and cell division are disrupted by this compound. The cell cycle block induced by this compound appears to occur after the induction of Cyclin D1 and PCNA but before the cell enters the S phase. nih.gov

The mechanism underlying this modulation may involve the induction of cyclin-dependent kinase inhibitors (CKIs), such as p21 and p27. This compound treatment has been shown to increase the expression of p21 and p27 in hepatocytes, a finding consistent with the induction of cell senescence. nih.gov CKIs like p21 and p27 are known to inhibit the activity of cyclin-CDK complexes, including Cyclin E-CDK2 and Cyclin D-CDK4/6, thereby impeding cell cycle progression. researchgate.netnih.govresearchgate.net The simultaneous increase in p21/p27 and the impaired induction of Cyclin E, CDK-2, CDK-4, and PCNA in response to proliferative signals suggest that the induction of these inhibitors by this compound contributes to the observed cell cycle arrest.

While research indicates that this compound modulates the levels and induction of Cyclin E, CDK-2, CDK-4, and PCNA, specific quantitative data detailing the extent of these changes (e.g., fold changes in protein expression or activity levels) were not consistently available in the examined literature to construct comprehensive data tables.

Metabolic Activation and Biotransformation Pathways of Retrorsine

Enzymatic Bioactivation by Cytochrome P450 (CYP) Enzymes

The metabolic activation of retrorsine is critically dependent on the activity of hepatic cytochrome P450 enzymes. This enzymatic process converts the parent compound into electrophilic intermediates. thieme-connect.commdpi.com

Identification and Characterization of Specific CYP Isozymes Involved in this compound Metabolism

Several CYP isozymes have been implicated in the metabolism of this compound. Studies using rat liver microsomes have shown that protein levels of CYP1A2, CYP2B1/2, and CYP2E1 increase significantly after this compound treatment, suggesting their involvement. nih.gov Additionally, CYP1A1 mRNA and protein, typically undetectable in control rat livers, are induced upon this compound exposure, further indicating its role in this compound metabolism. nih.gov

CYP3A enzymes, particularly CYP3A4 in humans, are considered major contributors to the metabolism of this compound and other pyrrolizidine (B1209537) alkaloids. mdpi.comresearchgate.netnih.govmdpi.comresearchgate.netnih.govncats.io Inhibition studies using troleandomycin (B1681591), a P450 3A inhibitor, significantly reduced the formation of this compound metabolites, supporting the prominent role of CYP3A enzymes. mdpi.comnih.govfao.orgmdpi.org While CYP3A is a primary enzyme family, studies in Cyp3a knockout mice suggest that CYP2C and CYP2B can also play a vital role in the metabolic activation of this compound, particularly in the absence of CYP3A activity. nih.gov

The involvement of specific CYP isozymes can be summarized as follows:

| CYP Isozyme | Role in this compound Metabolism | Evidence |

| CYP1A1 | Induced by this compound exposure, likely involved | Increased mRNA and protein levels in rat liver after treatment. nih.gov |

| CYP1A2 | Increased expression after this compound exposure | Significantly increased protein levels in rat liver microsomes. nih.gov |

| CYP2B1/2 | Increased expression after this compound exposure, involved in activation | Significantly increased protein levels in rat liver microsomes. nih.gov Also involved in activation in Cyp3a knockout mice. nih.gov |

| CYP2E1 | Increased expression after this compound exposure | Significantly increased protein levels in rat liver microsomes. nih.gov |

| CYP3A (primarily CYP3A4 in humans) | Major metabolizing enzyme, crucial for bioactivation | Inhibition studies with troleandomycin show reduced metabolite formation. mdpi.comnih.govfao.orgmdpi.org Identified as a major isoform. ncats.io |

| CYP2C | Involved in activation, particularly in the absence of CYP3A | Plays a vital role in Cyp3a knockout mice. nih.gov Also converts this compound to electrophilic metabolites. nih.gov |

Regulation and Induction of Hepatic CYP Expression by this compound Exposure

This compound exposure has been shown to induce or enhance the expression of several hepatic CYP enzymes in rats. Specifically, protein levels of CYP1A2, CYP2B1/2, and CYP2E1 are significantly increased. nih.gov Furthermore, CYP1A1, normally not detectable, is induced following this compound treatment. nih.gov This induction of CYP enzymes by this compound itself can influence its own metabolism and potentially the metabolism of other co-administered substances. plos.org The induction of CYP3A4 by drugs like rifampicin (B610482) can also significantly increase the formation of toxic CYP3A4 metabolites of this compound. fu-berlin.deresearchgate.netnih.gov

Role of Dexamethasone and P450 Inhibitors in this compound Metabolism

Dexamethasone, a known inducer of CYP3A enzymes, has been shown to enhance the metabolism of this compound. mdpi.comnih.govfao.org Studies using liver microsomes from dexamethasone-treated rats demonstrated a 1.7-fold increase in the rate of DHP formation compared to control microsomes. mdpi.comnih.govmdpi.org

Conversely, P450 inhibitors significantly impact this compound metabolism. Troleandomycin, a CYP3A inhibitor, substantially reduces the formation of both DHP and this compound N-oxide. mdpi.comnih.govfao.orgmdpi.org DHP formation was inhibited by 77% and this compound N-oxide formation by 29% in the presence of troleandomycin in rat liver microsomes. mdpi.comnih.gov This highlights the critical role of CYP3A enzymes in the bioactivation of this compound.

Formation of Reactive Metabolites

The CYP-mediated metabolism of this compound leads to the formation of reactive metabolites that are central to its biological activity. thieme-connect.commdpi.com

Generation of 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP)

One of the key reactive metabolites formed from this compound is 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine, commonly referred to as DHP. mdpi.commdpi.comnih.govrepec.org DHP is a highly reactive pyrrolic metabolite. mdpi.comresearchgate.net It is considered a common reactive metabolite generated by retronecine-type pyrrolizidine alkaloids, to which this compound belongs. mdpi.comresearchgate.net DHP can form covalent adducts with cellular macromolecules like DNA and proteins. mdpi.commdpi.comresearchgate.netnih.gov The formation of DHP-derived DNA adducts is believed to be linked to the genotoxic effects and tumorigenicity associated with this compound. mdpi.comnih.gov In rat liver microsomes, this compound is metabolized to DHP at a measurable rate. mdpi.comnih.govrepec.org

Identification of this compound-N-oxide as a Metabolite

In addition to DHP, this compound-N-oxide has been identified as a metabolite of this compound. mdpi.comnih.govmdpi.orgrepec.orguni.lu this compound-N-oxide is also formed through the metabolic action of liver microsomes. mdpi.comnih.govrepec.org While the N-oxide is a metabolite, the bioactivation of this compound primarily involves the formation of reactive pyrroles like DHP, which are responsible for the significant toxicity. mdpi.com However, PA N-oxides can also be biotransformed back to the corresponding PAs, mediated by gut microbiota, which is considered a potential, albeit minor, activation pathway. researchgate.net this compound N-oxide itself can also be metabolized to produce DHP-derived DNA adducts, although typically at lower yields compared to the parent this compound. jfda-online.com

The primary metabolites identified from this compound metabolism include:

| Metabolite | Nature | Formation Pathway |

| 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP) | Reactive pyrrole | CYP-mediated oxidation of this compound. mdpi.commdpi.comnih.govrepec.org |

| This compound-N-oxide | N-oxide metabolite | CYP-mediated metabolism of this compound. mdpi.comnih.govmdpi.orgrepec.orguni.lu |

Novel Reactive Metabolites: (3H-Pyrrolizin-7-yl)methanol

Studies investigating the metabolic fate of this compound have identified novel reactive metabolites. acs.orgnih.gov Among these is (3H-pyrrolizin-7-yl)methanol, which has been characterized as a toxicologically important metabolite. acs.orgnih.gov This metabolite, with a mass-to-charge ratio (m/z) of 136 ([M + H+]), was observed following the oxidation of dehydrothis compound, an initial metabolite of this compound, in both electrochemical and human liver microsomal systems. acs.orgnih.gov The molecular structure of (3H-pyrrolizin-7-yl)methanol was determined using high-resolution mass spectrometry and NMR spectroscopy, and confirmed by chemical synthesis. acs.orgnih.gov An isomer of (3H-pyrrolizin-7-yl)methanol, also reactive and with an m/z of 136, was identified as well. acs.orgnih.gov The formation of both (3H-pyrrolizin-7-yl)methanol and its minor isomer has been observed during the incubation of this compound and other hepatotoxic PAs with human liver microsomes. acs.orgnih.gov The reactivity of these isomers is evidenced by their subsequent reaction with reduced glutathione (B108866) (GSH). acs.orgnih.gov

Formation of Pyrrolic Intermediates

A key aspect of this compound biotransformation is the formation of pyrrolic intermediates, also known as dehydropyrrolizidine alkaloids (DHPAs). mdpi.comencyclopedia.pubresearchgate.netmdpi.com This process is considered the primary metabolic activation pathway responsible for the toxicity of this compound and other 1,2-unsaturated PAs. mdpi.comencyclopedia.pubmdpi.com Following CYP450-mediated oxidation, typically hydroxylation at the C-3 or C-8 position of the necine base, unstable hydroxynecine derivatives are formed. mdpi.comencyclopedia.pubmdpi.com These derivatives then undergo spontaneous dehydration, leading to the generation of electrophilic pyrrolic esters. mdpi.com These reactive pyrrolic metabolites can subsequently hydrolyze to form the less reactive and more stable (±)-6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizidine (DHP). mdpi.commdpi.com The formation of these pyrrolic intermediates is crucial as they are capable of binding to cellular macromolecules like DNA and proteins. mdpi.comresearchgate.netwikipedia.orgmdpi.com

Role of Transporters in this compound Disposition

Hepatic uptake and disposition of this compound are influenced by the activity of specific transporters located on the hepatocyte membrane. researchgate.netnih.gov

Organic Cation Transporter 1 (OCT1)-Mediated Hepatic Uptake

The organic cation transporter 1 (OCT1), encoded by the SLC22A1 gene, is predominantly expressed on the basolateral membrane of human hepatocytes and plays a significant role in the uptake of various endogenous compounds and xenobiotics, including this compound. nih.govresearchgate.netnih.govfrontiersin.org Studies using cell models expressing human OCT1 have demonstrated that OCT1 mediates the uptake of this compound into liver cells. nih.govresearchgate.netnih.govfrontiersin.orgchemfaces.cn Inhibition of OCT1 has been shown to significantly reduce the uptake of this compound in both OCT1-expressing cells and primary rat hepatocytes. nih.govresearchgate.netnih.gov This OCT1-mediated uptake is considered important for this compound-induced hepatotoxicity, suggesting that inhibiting OCT1 could potentially mitigate the toxic effects. nih.govresearchgate.net this compound itself has been shown to inhibit OCT1-mediated uptake of other substrates. nih.govnih.govtargetmol.com

Sodium/Taurocholate Co-transporting Polypeptide (NTCP) Involvement

The sodium/taurocholate co-transporting polypeptide (NTCP), also known as SLC10A1, is another influx transporter located on the basolateral membrane of hepatocytes. researchgate.netsolvobiotech.comphysiology.org While primarily known for its role in the uptake of bile acids, research indicates that NTCP is also involved in the hepatocellular uptake of this compound. researchgate.netnih.govunige.ch Studies using human hepatoma cells (HepaRG) have shown that pharmacological inhibition of NTCP leads to a reduced uptake of this compound, highlighting its relevance in this compound toxicokinetics. researchgate.netnih.gov NTCP, along with OCT1, contributes to the entry of this compound into liver cells, where it can then undergo metabolic activation. researchgate.netnih.gov

Detoxification Pathways and Conjugate Formation

In addition to metabolic activation, this compound can also undergo detoxification to less reactive or more easily excretable compounds. mdpi.comresearchgate.netmdpi.com

Glutathione (GSH) Conjugate Formation

One significant detoxification pathway for reactive pyrrolic metabolites of this compound is conjugation with glutathione (GSH). mdpi.comresearchgate.netwikipedia.orgmdpi.commdpi.com The electrophilic pyrrolic intermediates formed during metabolic activation can react with the nucleophilic sulfhydryl group of GSH, forming glutathione conjugates. mdpi.comwikipedia.orgmdpi.com This conjugation effectively neutralizes the reactive metabolites and facilitates their excretion from the body. mdpi.comwikipedia.orgmdpi.com The formation of pyrrole-GSH conjugates is considered a detoxification route that competes with the binding of reactive metabolites to cellular macromolecules like DNA and proteins. mdpi.commdpi.com Studies have identified the formation of mono- and di-GSH-DHP conjugates from this compound. nih.govnih.gov A novel GSH conjugate, 7-GSH-DHP (CHO), has also been identified as a metabolite of this compound formed in the presence of human liver cytosolic fraction. nih.gov

This compound, a pyrrolizidine alkaloid (PA), undergoes metabolic activation primarily in the liver to exert its toxic effects. This bioactivation process is predominantly catalyzed by cytochrome P450 (CYP) enzymes. The key metabolic activation pathway involves the dehydrogenation of the necine base, leading to the formation of reactive pyrrolic metabolites, specifically dehydropyrrolizidine alkaloids (DHPAs) researchgate.netmdpi.comacs.org. Dehydrothis compound is a crucial pyrrolic metabolite formed from this compound mdpi.com. These reactive metabolites are electrophilic and can bind covalently to cellular macromolecules such as DNA and proteins, forming adducts researchgate.netmdpi.comresearchgate.net. The formation of DHP-derived DNA adducts is considered a common metabolic activation pathway for a number of PAs and is implicated in liver tumor initiation acs.orgmdpi.com.

While metabolic activation leads to the formation of toxic species, detoxification pathways also exist. These include oxygenation, particularly at the nitrogen atom, and shortening of necic acids researchgate.net. N-oxidation, which forms pyrrolizidine alkaloid N-oxides (PANOs), is generally considered a detoxification route researchgate.netmdpi.com. Hydrolysis of the reactive pyrrolic esters to less reactive pyrrolic alcohols (dehydro-necines) is another detoxification step e-lactancia.org. Additionally, phase II conjugation reactions with glutathione (GSH), 3′-phosphoadenosine-5′-phosphosulfate (PAPS), or glucuronic acid can occur, producing more excretable conjugates mdpi.com.

Studies using rat liver microsomes have shown that this compound is metabolized to both 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP) and this compound-N-oxide mdpi.com. The rate of DHP formation was found to be significantly higher than that of this compound N-oxide formation in these in vitro systems mdpi.com. CYP3A is considered a major isozyme involved in the metabolism of this compound to DHP and this compound N-oxide mdpi.com. Inhibition of CYP3A activity with troleandomycin substantially reduced the formation of both DHP and this compound N-oxide in rat liver microsomes mdpi.com. Other CYP enzymes, including CYP2C and CYP2B, may also play a role in the metabolic activation of this compound, particularly in the absence of CYP3A activity nih.goveurekaselect.com. Exposure to this compound has been shown to induce or enhance the expression of hepatic CYPs 1A1, 1A2, 2E1, and 2B1/2 in rats, suggesting their potential involvement in this compound metabolism nih.gov.

The reactive pyrrolic metabolites, such as dehydrothis compound, can either bind directly to cellular DNA or be hydrolyzed to DHP, which then reacts with DNA to form adducts mdpi.com. DHP is considered a common reactive metabolite generated by retronecine-type pyrrolizidine alkaloids mdpi.com. The formation of pyrrole-protein adducts is also a significant outcome of this compound metabolism mdpi.comresearchgate.net.

Hepatic GSH Depletion in Response to this compound

Severe hepatic GSH depletion can occur as a result of the metabolic activation of this compound mdpi.comacs.org. The excessive production of dehydrothis compound, generated through CYP450-mediated metabolism, contributes to this depletion mdpi.com. Reactive pyrrolic metabolites formed from this compound can combine with glutathione to form glutathione conjugates nih.govnih.gov. This conjugation process is a detoxification pathway, but it consumes hepatic GSH nih.gov. Significant hepatic GSH depletion has been observed in this compound-treated mice acs.org. This depletion of GSH can compromise the liver's ability to counteract oxidative stress and detoxify reactive metabolites, potentially exacerbating this compound-induced liver injury mdpi.comresearchgate.net.

Metabolic Pathways in Extra-hepatic Tissues (e.g., Lung, Kidney, Spleen)

While the liver is the primary site of this compound metabolism and the major organ affected by its toxicity, metabolism can also occur, albeit to a lesser extent, in extra-hepatic tissues up.ac.za. Metabolism of this compound with lung, kidney, and spleen microsomes from dexamethasone-treated rats has been shown to generate both DHP and the N-oxide derivative mdpi.com.

Studies investigating the distribution of radioactivity from a tritiated PA analogue in rats showed that while the highest concentrations were found in the liver, radioactivity was also detected in the lungs, kidneys, and spleen e-lactancia.orgup.ac.zaeuropa.eu. The binding of radioactivity in the liver and lungs was more persistent compared to other organs e-lactancia.orgup.ac.zaeuropa.eu. Although damage to extra-hepatic organs like the lung, pancreas, and intestine has been observed with some PAs, including this compound, it is suggested that damage to tissues other than the liver is likely due to metabolites transported from the liver, as there is limited evidence of significant PA metabolism occurring outside the liver e-lactancia.orgup.ac.za. Reactive metabolites need to cross cell membranes and avoid metabolism during transport in the bloodstream to affect tissues distant from the site of formation up.ac.za.

Renal excretion also contributes to the elimination of this compound and its metabolites researchgate.netfu-berlin.de. A physiologically based toxicokinetic (PBTK) model for this compound in rats and mice indicated that renal excretion accounts for approximately 20% of the total clearance researchgate.net. Intestinal metabolism is another extra-hepatic elimination route considered in PBTK models researchgate.netfu-berlin.de.

Table 1: Key Metabolic Pathways and Outcomes of this compound Biotransformation

| Pathway | Enzyme Involvement (Primary) | Outcome | Location (Primary) |

| Metabolic Activation | CYP450 (CYP3A, CYP2C, CYP2B) mdpi.comnih.goveurekaselect.com | Formation of reactive pyrrolic metabolites (e.g., dehydrothis compound, DHP) researchgate.netmdpi.commdpi.com | Liver researchgate.netmdpi.com |

| Detoxification (N-oxidation) | CYP450, Flavin-containing monooxygenases e-lactancia.org | Formation of this compound N-oxide mdpi.commdpi.com | Liver mdpi.commdpi.com |

| Detoxification (Hydrolysis) | Carboxylesterases e-lactancia.org | Formation of necine base and necic acids mdpi.com | Liver mdpi.com |

| Detoxification (Conjugation) | Formation of GSH conjugates mdpi.comnih.govnih.gov | Liver mdpi.comnih.gov | |

| Adduct Formation | Covalent binding to DNA and proteins researchgate.netmdpi.comresearchgate.net | Liver researchgate.netmdpi.comresearchgate.net | |

| GSH Depletion | Indirect (due to reactive metabolite formation and conjugation) mdpi.comacs.orgnih.gov | Reduction in hepatic GSH levels mdpi.comacs.org | Liver mdpi.comacs.org |

Table 2: this compound Metabolism in Rat Liver Microsomes

| Metabolite | Formation Rate (nmol/mg/min) | Inhibition by Troleandomycin (%) |

| DHP | 4.8 ± 0.1 mdpi.com | 77 mdpi.com |

| This compound N-oxide | 17.6 ± 0.5 mdpi.com | 29 mdpi.com |

Note: Data from rat liver microsomes from dexamethasone-treated rats. mdpi.com

Table 3: Tissue Distribution of Radioactivity from a Tritiated PA Analogue in Rats

| Tissue | % of Administered Dose | Persistence of Binding |

| Liver | 3.9 e-lactancia.orgup.ac.zaeuropa.eu | More persistent e-lactancia.orgup.ac.zaeuropa.eu |

| Lungs | 0.19 e-lactancia.orgup.ac.zaeuropa.eu | More persistent e-lactancia.orgup.ac.zaeuropa.eu |

| Kidneys | 0.18 e-lactancia.orgup.ac.zaeuropa.eu | Less persistent e-lactancia.orgup.ac.zaeuropa.eu |

| Spleen | 0.27 e-lactancia.orgup.ac.zaeuropa.eu | Less persistent e-lactancia.orgup.ac.zaeuropa.eu |

Note: Data represents radioactivity 24 hours after intravenous administration. e-lactancia.orgup.ac.zaeuropa.eu

Genotoxicity and Dna Adduct Formation Induced by Retrorsine

Molecular Mechanisms of DNA Adduct Formation

The molecular mechanism of DNA adduct formation by retrorsine involves its metabolic activation by cytochrome P450 enzymes in the liver mdpi.com. This process generates reactive dehydropyrrolizidine alkaloids (DHPAs) semanticscholar.org. These electrophilic intermediates can then alkylate cellular macromolecules, including DNA. The resulting pyrrole-DNA adducts are considered the initial cause of the genotoxic and carcinogenic effects of this compound mdpi.comnih.gov. The formation of these adducts is a critical event, leading to DNA damage that can trigger mutations and tumorigenesis if not properly repaired nih.govnih.gov.

The reaction of DHP with DNA results in a characteristic set of adducts. These include adducts with deoxyguanosine (dG) and deoxyadenosine (dA), the purine bases in DNA. Specifically, these have been identified as epimeric pairs of 7-hydroxy-9-(deoxyguanosin-N2-yl)dehydrosupinidine (DHP-dG-3 and DHP-dG-4) and 7-hydroxy-9-(deoxyadenosin-N6-yl)dehydrosupinidine (DHP-dA-3 and DHP-dA-4) semanticscholar.org. The formation of these specific DHP-derived DNA adducts is a common feature among tumorigenic pyrrolizidine (B1209537) alkaloids mdpi.comnih.gov. The presence of these adducts serves as a biomarker for exposure to these toxic compounds and their potential to induce cancer mdpi.comnih.gov.

Table 1: Key DHP-Derived DNA Adducts from this compound

| Adduct Name | Abbreviation | DNA Base Involved |

|---|---|---|

| 7-hydroxy-9-(deoxyguanosin-N2-yl)dehydrosupinidine (epimer 1) | DHP-dG-3 | Deoxyguanosine (dG) |

| 7-hydroxy-9-(deoxyguanosin-N2-yl)dehydrosupinidine (epimer 2) | DHP-dG-4 | Deoxyguanosine (dG) |

| 7-hydroxy-9-(deoxyadenosin-N6-yl)dehydrosupinidine (epimer 1) | DHP-dA-3 | Deoxyadenosine (dA) |

| 7-hydroxy-9-(deoxyadenosin-N6-yl)dehydrosupinidine (epimer 2) | DHP-dA-4 | Deoxyadenosine (dA) |

This compound-N-oxide, a metabolite of this compound, is also capable of forming DNA adducts. Studies have shown that both this compound and this compound-N-oxide can be metabolically activated to form the same set of DHP-derived DNA adducts nih.govresearchgate.net. In vitro studies with rat liver microsomes have demonstrated that this compound-N-oxide can be converted back to this compound, which is then metabolized to the reactive DHP intermediate nih.gov. While the N-oxidation is often considered a detoxification pathway, the ability of this compound-N-oxide to form DNA adducts suggests it may not be a complete detoxification process mdpi.com. Research has indicated that the level of DNA adduct formation from this compound is generally higher than that from this compound-N-oxide researchgate.net.

Table 2: Comparative DNA Adduct Formation

| Compound | DNA Adduct Formation Potential | Metabolic Pathway to Adducts |

|---|---|---|

| This compound | Higher | Direct metabolic activation to DHP |

| This compound-N-oxide | Lower | Biotransformation to this compound, then metabolic activation to DHP |

In addition to forming mono-adducts with DNA bases, the bifunctional nature of the reactive metabolites of this compound allows for the formation of DNA cross-links and DNA-protein cross-links fao.org. DNA cross-links can be either interstrand (between the two strands of DNA) or intrastrand (on the same strand). DNA-protein cross-links involve the covalent binding of a protein to a DNA strand nih.gov. These types of damage are particularly cytotoxic as they can block DNA replication and transcription nih.govfrontiersin.org. Studies have shown that this compound can induce both DNA-protein cross-links and, to a lesser extent, DNA interstrand cross-links in cultured cells fao.org. The ability to form these cross-links is considered a significant contributor to the biological activity of this compound fao.org.

Cellular Responses to this compound-Induced DNA Damage

The formation of DNA adducts and cross-links by this compound triggers cellular responses aimed at repairing the damage to maintain genomic integrity researchgate.net. If the damage is too extensive or if the repair mechanisms are overwhelmed or faulty, it can lead to mutations, genomic instability, and cell death nih.gov.

Activation of DNA Repair Pathways

Cells possess several DNA repair pathways to counteract the genotoxic effects of agents like this compound. In response to this compound-induced DNA damage, multiple DNA repair pathways are activated. Transcriptomic and proteomic studies in rats exposed to this compound have revealed the involvement of several key repair mechanisms, including homologous recombination (HR), non-homologous end joining (NHEJ), nucleotide excision repair (NER), and base excision repair (BER) nih.govnih.govdntb.gov.uaresearchgate.net. The activation of these pathways highlights the cell's attempt to remove the DNA lesions caused by this compound.

The homologous recombination (HR) pathway is a crucial mechanism for the error-free repair of DNA double-strand breaks (DSBs) and interstrand cross-links, which are among the most severe forms of DNA damage researchgate.net. The HR pathway utilizes a homologous template, typically the sister chromatid, to accurately restore the original DNA sequence. Studies have shown that exposure to this compound activates the HR repair pathway nih.govnih.govdntb.gov.ua. This is evidenced by the increased expression of key proteins involved in HR, such as RAD51 and BRCA1, in the livers of this compound-treated rats nih.gov. The involvement of the HR pathway underscores the cell's response to the complex and highly damaging DNA lesions induced by this compound.

Persistence of DNA Damage and Implications for Mutagenesis

Despite the activation of multiple repair pathways, DNA damage induced by this compound can persist long after exposure has ceased. nih.govnih.gov This persistence is significant because it provides an extended opportunity for replication errors to occur during cell division, which can lead to mutations. technologynetworks.com Studies have shown that even after the withdrawal of this compound, DNA repair processes continue, indicating a prolonged genotoxic effect. nih.govmdpi.com

The lingering DNA adducts can be misread by DNA polymerases during replication, potentially leading to the incorporation of incorrect bases and establishing permanent mutations in the genome. technologynetworks.com These mutagenically related repair errors are believed to be a crucial step in the initiation of carcinogenesis associated with pyrrolizidine alkaloid exposure. nih.govnih.govdntb.gov.ua The long-term persistence of these lesions underscores the risk of mutagenesis and subsequent tumor development, even from low-level, chronic exposure. researchgate.nettechnologynetworks.com

Pyrrole-Protein Adduct Formation as a Biomarker

Following metabolic activation in the liver by cytochrome P450 enzymes, this compound is converted into reactive pyrrolic metabolites. nih.govnih.gov These electrophilic metabolites can covalently bind to cellular macromolecules, including proteins, to form pyrrole-protein adducts. nih.govnih.gov The formation of these adducts is directly linked to the hepatotoxicity induced by pyrrolizidine alkaloids. nih.gov

The detection of pyrrole-protein adducts in both liver tissue and serum has been established as a valuable biomarker for assessing exposure to toxic pyrrolizidine alkaloids and the resulting liver injury. nih.govnih.govmdpi.com Analytical methods have been developed to qualitatively and quantitatively measure these adducts, aiding in the clinical diagnosis of PA-induced toxicity. nih.gov Research has demonstrated a direct correlation between the levels of hepatic pyrrole-protein adducts and the severity of liver damage, as indicated by elevated serum alanine aminotransferase (ALT) activity. mdpi.com Therefore, these adducts serve as a mechanism-based biomarker for both PA exposure and the consequent hepatotoxicity. nih.govmdpi.com

Correlation Between DNA Adducts and Protein Adducts for Biomarker Development

Both DNA adducts and protein adducts are formed from the same reactive pyrrolic metabolites of this compound, suggesting a potential correlation between their levels in the body. nih.gov Investigating this relationship is crucial for developing more accessible and practical biomarkers for assessing the genotoxic and carcinogenic risk posed by this compound. nih.govnih.gov While DNA adducts are directly linked to mutagenicity, obtaining DNA samples from human tissues can be invasive and challenging. nih.gov

Studies in mice treated with this compound have demonstrated positive correlations among the levels of liver pyrrole-DNA adducts, liver pyrrole-protein adducts, and serum pyrrole-protein adducts. nih.govnih.govdntb.gov.ua This finding is significant because it suggests that serum pyrrole-protein adducts, which are more easily accessible through blood samples and are present in higher abundance, can be used as a surrogate biomarker for pyrrole-DNA adducts. nih.govnih.govdntb.gov.ua This correlation allows for the estimation of genetic or carcinogenic risk by measuring the more readily available protein adducts in the serum, bridging a critical gap in biomarker development for PA-induced toxicity and tumorigenicity. nih.gov

| Adduct Type | Correlation with Liver DNA Adducts | Biomarker Potential | Key Advantage |

|---|---|---|---|

| Liver Pyrrole-Protein Adducts | Positive Correlation | Indicator of hepatotoxicity and liver cancer risk | More abundant than DNA adducts |

| Serum Pyrrole-Protein Adducts | Positive Correlation | Surrogate biomarker for DNA adducts and carcinogenic risk | Easily accessible via blood sample |

Advanced Research Methodologies and Models in Retrorsine Studies

In Vitro Modeling for Retrorsine Research

In vitro models are crucial for dissecting the metabolic pathways and cellular interactions of this compound under controlled conditions. These systems allow for detailed analysis of the enzymes involved in this compound bioactivation and the subsequent effects on various cell types.

Microsomal Incubation Systems for Metabolic Studies

Microsomal incubation systems, particularly those utilizing liver microsomes, are widely used to study the initial metabolic transformations of this compound. These systems contain the cytochrome P450 (CYP) enzymes responsible for the bioactivation of PAs. Studies using rat liver microsomes have shown that this compound is metabolized to dehydropyrrolizidine alkaloids (DHPs), the reactive intermediates responsible for its toxicity. jfda-online.commdpi.com The formation of this compound N-oxide is also observed in these systems. jfda-online.commdpi.com

The metabolic activity can be influenced by factors such as species and enzyme induction. For instance, metabolism of this compound by F344 rat liver microsomes has been investigated. jfda-online.com Dexamethasone treatment in rats has been shown to induce microsomal this compound-metabolizing enzyme activity in the liver, as well as in extrahepatic tissues like lung, kidney, and spleen, although at much lower levels compared to the liver. mdpi.com Studies have also compared the metabolic stability of this compound in liver microsomes from different species, revealing inter-species differences in metabolic clearance. page-meeting.orgfu-berlin.de

Microsomal incubations can also be coupled with other techniques to identify and characterize metabolites and their interactions with biomolecules. For example, incubating this compound with rat liver microsomes in the presence of calf thymus DNA has demonstrated the formation of DHP-derived DNA adducts. mdpi.com

Co-culture Assays for Metabolism-Mediated Bioactivity

Co-culture assays are valuable for studying the effects of this compound metabolites on target cells that may lack the necessary metabolic machinery for bioactivation. These models often involve co-culturing hepatocytes, which can metabolize this compound, with other cell types susceptible to the reactive metabolites.

A two-layer transwell co-culture model using HepaRG hepatocytes and hepatic sinusoidal endothelial cells (HSECs) has been developed to investigate PA-induced hepatic sinusoidal damage. In this model, HepaRG cells metabolize PAs like this compound via CYPs to generate reactive pyrrolic metabolites. researchgate.netnih.gov These metabolites then diffuse to the co-cultured HSECs, causing damage. researchgate.netnih.gov This model has demonstrated that this compound induces concentration-dependent cytotoxicity in HSECs when metabolized by HepaRG cells, whereas it does not cause significant direct cytotoxicity in HSECs alone. researchgate.netnih.gov Further studies using this co-culture model have shown that this compound-induced HSEC damage involves the formation of pyrrole-protein adducts, depletion of glutathione (B108866) (GSH), and generation of reactive oxygen species in HSECs. researchgate.netnih.gov

Cell-Based Models for Cellular Process Analysis

Various cell lines and primary cells are utilized to study the cellular processes affected by this compound exposure. These models provide insights into cytotoxicity, genotoxicity, and other cellular responses.

Hepatocellular carcinoma cell lines like HepG2 and HepaRG are frequently used due to their hepatic origin, although their metabolic capacities can differ. HepaRG cells are considered to exhibit higher metabolic competency compared to HepG2 cells. unilever.comnih.govmdpi.com Studies using HepG2 cells have evaluated the cytotoxic and anti-proliferative effects of this compound. nih.gov The HepaRG cell line has been used to study this compound-induced genotoxicity, with analysis of markers like γH2AX. nih.govmdpi.com

Primary human hepatocytes (PHHs) are considered a gold standard for studying human liver metabolism and toxicity, although their availability and variability can be limitations. unilever.compnas.org Studies using PHHs have also investigated the genotoxic potential of this compound. nih.gov LO2 cells, a human hepatocyte line, have been used to study the activation of pregnane (B1235032) X receptor (PXR) by this compound. acs.org

These cell-based models allow for the investigation of various endpoints, including cell viability, DNA damage, protein adduction, and alterations in gene and protein expression.

Electrochemical Oxidation for Metabolite Characterization

Electrochemical (EC) oxidation is an in vitro technique that can be used to mimic oxidative metabolism and characterize reactive metabolites. This method can generate short-lived intermediate metabolites that are difficult to capture in biological systems.

EC cell oxidation of this compound has been shown to produce multiple metabolites, including dehydrothis compound. nih.govacs.orgacs.orgresearchgate.net Dehydrothis compound can further degrade to reactive metabolites such as (3H-pyrrolizin-7-yl)methanol and its isomers. nih.govacs.orgacs.orgresearchgate.net Coupling EC cells online or offline with liquid chromatography-mass spectrometry (LC/MS) allows for the detection and structural characterization of these metabolites. nih.govacs.orgacs.orgresearchgate.net This approach can provide insights into the reactive intermediates formed during the enzymatic metabolism of this compound by comparing EC oxidation products with those from microsomal incubations. nih.govacs.orgacs.orgresearchgate.net

In Vivo Animal Models for this compound Research

In vivo animal models, particularly rodents, are essential for studying the complex toxicokinetics and toxicodynamics of this compound in a whole organism context. These models allow for the investigation of absorption, distribution, metabolism, excretion, and the resulting toxic effects on various organs.

Rodent Models (e.g., Rats, Mice) for Toxicokinetic and Toxicodynamic Studies

Rats and mice are the most commonly used rodent models in this compound research. These models are utilized to study the absorption, distribution, metabolism, and excretion (ADME) of this compound and its metabolites.

Physiologically based toxicokinetic (PBTK) models have been developed for this compound in mice and rats to predict its kinetics and liver toxicity. page-meeting.orgresearchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net These models integrate in vitro data on metabolism and transport with physiological parameters of the animals. PBTK models have revealed that this compound has high intestinal absorption and plasma unbound fractions in rats and mice. researchgate.netnih.govresearchgate.net Hepatic membrane permeation is primarily driven by active uptake. researchgate.netnih.govresearchgate.net Significant species differences in liver metabolic clearance have been observed, with rats showing higher clearance than mice. page-meeting.orgfu-berlin.deresearchgate.netnih.govresearchgate.net Renal excretion also contributes to the total clearance. researchgate.netnih.govresearchgate.net

PBTK models calibrated with in vivo kinetic data from mouse and rat studies have shown good agreement with observed hepatic this compound levels and DNA adduct formation. researchgate.netnih.govresearchgate.netresearchgate.net These models can translate in vitro toxicity data to predict in vivo dose-response for acute liver toxicity. researchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net

Rodent models are also used to study the toxicodynamic effects of this compound, including liver injury, DNA damage, and tumorigenicity. Studies in rats have shown that this compound induces liver tumors. mdpi.comresearchgate.net this compound exposure in rats leads to the formation of DHP-derived DNA adducts in the liver, similar to those observed in in vitro microsomal incubations with DNA. mdpi.com These DNA adducts are considered potential biomarkers for this compound-induced tumorigenicity. mdpi.com

Furthermore, rodent models are used to investigate the mechanisms underlying this compound toxicity, such as the role of PXR activation and sex-dependent differences in susceptibility. acs.org this compound has been shown to induce developmental toxicity and hepatotoxicity in fetal rats in a sex-dependent manner, with female fetuses being more susceptible, potentially linked to increased CYP3A induction and PXR activation. acs.org

Rodent models, particularly liver chimeric mice and rats, are also utilized in liver regeneration and cell transplantation studies, where this compound is sometimes used to inhibit the proliferation of host hepatocytes to favor the engraftment and proliferation of transplanted cells. pnas.orgwjgnet.comfrontiersin.orgacs.org

Summary of Toxicokinetic Parameters in Rodent Models

| Parameter | Mouse Value (Mean ± SD) | Rat Value (Mean ± SD) | Reference |

| Fraction Absorbed (Intestine) | - | 78% | researchgate.netnih.govresearchgate.net |

| Fraction Unbound (Plasma) | - | 60% | researchgate.netnih.govresearchgate.net |

| Hepatic Uptake (mL/min/g liver) | 0.516 | 0.887 | fu-berlin.de |

| Liver Metabolic Clearance (mL/min/g liver) | 0.497 | 2.07 | fu-berlin.de |

| Renal Excretion (% Total Clearance) | - | 20% | researchgate.netnih.govresearchgate.net |

Note: Data compiled from cited sources. Not all parameters were available for both species in the provided snippets.

Benchmark Dose Confidence Intervals for Acute Liver Toxicity (Oral Intake)

| Species | Benchmark Dose 90% Confidence Interval (mg/kg bodyweight) | Reference |

| Mouse | 24.1–88.5 | researchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net |

| Rat | 79.9–104 | researchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net |

Note: These intervals represent doses leading to a 5% increase in liver toxicity. researchgate.net

Liver Chimeric Mouse Models for Human Hepatocyte Repopulation Studies

Liver chimeric mouse models, particularly those with severe combined immunodeficiency (SCID) or those with genetic deficiencies affecting liver function like the FRG (FAH, fumaryl (B14642384) acetoacetate (B1235776) hydrolase, and RAG2 dual knockout) mice, serve as valuable tools for studying human hepatocytes in a living system. These models allow for the engraftment and repopulation of the mouse liver with human hepatocytes, creating a "humanized" liver environment. frontiersin.org

This compound has been shown to enhance the humanization efficiency in these models. Preconditioning FRG mice with this compound prior to human hepatocyte transplantation has been demonstrated to improve the repopulation rate significantly. frontiersin.orgpnas.org Studies have shown that this compound treatment can increase the levels of human albumin (hAlb) in mouse serum, an indicator of successful human hepatocyte engraftment and function. pnas.org For instance, preconditioning with this compound resulted in an average of 9.5-fold higher peak serum hAlb levels across multiple human hepatocyte donors compared to vehicle control mice. pnas.org This improvement in repopulation efficiency allows for the routine production of highly humanized mice, which are crucial for studying human-specific liver biology, drug metabolism, and infectious diseases like Hepatitis B virus (HBV) infection. frontiersin.orgpnas.org Mouse-passaged primary human hepatocytes (mpPHH) isolated from these chimeric mice exhibit improved characteristics, overcoming donor variability and allowing for long-term cultures suitable for various studies, including metabolic assays and viral infections. pnas.org

Data on the impact of this compound preconditioning on human albumin levels in chimeric mice:

| Human Hepatocyte Donor | Vehicle Control (Peak hAlb levels) | This compound Preconditioning (Peak hAlb levels) | Fold Increase (this compound vs. Vehicle) |

| PHH1 | Low | High | 23-fold |

| PHH2 | Low | High | 30-fold |

| Average (13 donors) | - | - | 9.5-fold |

Models for Liver Regeneration Impairment (e.g., Portal Branch Ligation)

This compound is utilized in models designed to study the impairment of liver regeneration. The portal branch ligation (PBL) model in rats is a prominent example. lifeasible.comtargetmol.commedchemexpress.comnih.gov In this model, ligation of a portal vein branch leads to atrophy in the deprived lobes and compensatory hyperplasia in the non-ligated lobes, mimicking aspects of liver regeneration after injury or partial hepatectomy. karger.com

Studies using the PBL model have shown that this compound significantly impairs liver regeneration. lifeasible.comtargetmol.commedchemexpress.comnih.gov This impairment is characterized by reduced liver weight gain, decreased protein and DNA synthesis, and altered induction of cell cycle-related proteins in the regenerating liver lobes. lifeasible.commedchemexpress.comnih.gov this compound's effect on liver regeneration in the PBL model involves blocking cell cycle progression at multiple points, including before the G1/S transition and during the S or G2/M phases. lifeasible.comnih.gov This inhibition of hepatocyte proliferation by this compound makes it a valuable tool for creating models where the regenerative capacity of native hepatocytes is suppressed, facilitating the study of transplanted cells or alternative regenerative pathways. targetmol.com

Models for Fibrogenesis Progression and Regression

Animal models are employed to investigate the role of this compound in inducing and studying liver fibrogenesis, the process of scar tissue formation in the liver. This compound can induce liver injury that progresses to fibrosis depending on the dosing regimen. researchgate.netresearchgate.netkcl.ac.uknih.gov

Research in rats using different this compound dosing regimens has provided in vivo proof of concept for developing models of both regressive and progressive liver fibrosis. researchgate.netresearchgate.netkcl.ac.uknih.gov A single administration of this compound can lead to acute, resolving liver injury, while repeated administration can result in chronic, progressive liver fibrosis. researchgate.netresearchgate.netkcl.ac.uknih.gov These models allow for the characterization of biochemical markers of liver injury, histological features of fibrosis progression and regression, and changes in hepatic gene expression related to fibrogenesis. researchgate.netresearchgate.netkcl.ac.uknih.gov Studies have shown that this compound can induce myofibroblastic activation and activate the TGF-β1 signaling pathway, which are key events in the development of liver fibrosis. nih.gov Changes in the expression of matrix metalloproteinase 9 (MMP-9) and tissue inhibitor of metalloproteinase 1 (TIMP-1), enzymes involved in the remodeling of the extracellular matrix, also differ depending on whether the fibrosis is regressing or progressing. nih.gov

Data on Liver Fibrosis Progression/Regression based on this compound Dosing in Rats:

| Dosing Regimen | Outcome | Histological Features | Biochemical Markers (Examples) |

| Single dose (e.g., 40 mg/kg) | Acute resolving injury | Mild fibrosis at sinusoids/perisinusoidal space, gradually resolves. researchgate.netnih.gov | Elevated ALT and bilirubin (B190676) (acute phase). researchgate.netnih.gov |

| Two doses (e.g., 40 mg/kg + 20 mg/kg) | Chronic progressive fibrosis | Fibrosis progresses over time (e.g., 16 weeks observation period). researchgate.netnih.gov | Changes in markers correlating with progression. nih.gov |

Note: Data is a summary based on reported findings. Specific time points for resolution/progression and detailed biochemical data would require consulting the full studies.

Computational and Systems Biology Approaches

Computational and systems biology approaches, particularly physiologically based toxicokinetic (PBTK) modeling, are increasingly important in understanding the behavior of this compound within biological systems. colab.wsresearchgate.netfu-berlin.dethieme-connect.comresearchgate.netnih.govwilddata.cn These models integrate physiological, biochemical, and chemical-specific data to simulate the absorption, distribution, metabolism, and excretion (ADME) of compounds. thieme-connect.comresearchgate.net

Physiologically Based Toxicokinetic (PBTK) Modeling

PBTK modeling provides a quantitative framework to describe the toxicokinetics of this compound. colab.wsresearchgate.netfu-berlin.dethieme-connect.comwilddata.cn These models are built upon a representation of the organism as a series of interconnected compartments representing different organs and tissues. fu-berlin.de By incorporating parameters such as blood flow rates, tissue volumes, and biochemical reaction rates, PBTK models can simulate the concentration-time profiles of this compound and its metabolites in various tissues and the whole body. thieme-connect.comresearchgate.net

Comprehensive characterization of this compound toxicokinetics using experimental data has informed the development of PBTK models. Key parameters include the fraction absorbed from the intestine (reported as high, e.g., 78%), the fraction unbound in plasma (e.g., 60%), hepatic membrane permeation (dominated by active uptake), liver metabolic clearance, and renal excretion. colab.wsresearchgate.netwilddata.cn

Prediction of In Vivo Kinetics and Liver Toxicity

PBTK models of this compound are used to predict its in vivo kinetics and liver toxicity. colab.wsresearchgate.netfu-berlin.dewilddata.cn These models can be calibrated using experimental kinetic data from animal studies and evaluated for their goodness-of-fit in describing the concentrations of this compound and its metabolites, including DNA adducts, in the liver. colab.wsresearchgate.netfu-berlin.dewilddata.cn

Furthermore, PBTK models enable the translation of in vitro liver toxicity data to predict in vivo dose-response relationships. colab.wsresearchgate.netfu-berlin.dewilddata.cn By linking internal exposure (e.g., concentration in the liver) predicted by the model to in vitro toxicity measurements (e.g., hepatocytotoxicity), it is possible to estimate doses that would cause a certain level of toxicity in vivo. colab.wsresearchgate.netfu-berlin.de For example, PBTK models have been used to predict benchmark dose confidence intervals for acute liver toxicity after oral this compound intake in mice and rats based on in vitro data. colab.wsresearchgate.netfu-berlin.dewilddata.cn

Predicted Benchmark Dose Confidence Intervals for Acute Liver Toxicity (Oral Intake):

| Species | Benchmark Dose Confidence Interval (mg/kg bodyweight) |

| Mice | 24.1 – 88.5 colab.wsresearchgate.netfu-berlin.dewilddata.cn |

| Rats | 79.9 – 104 colab.wsresearchgate.netfu-berlin.dewilddata.cn |

Note: These intervals represent doses leading to a 5% increase in liver toxicity. fu-berlin.de

PBTK models can also simulate the impact of factors like enzyme induction on this compound kinetics and the formation of toxic metabolites. researchgate.netnih.gov

Species Extrapolation and Inter-species Differences in Clearance

A significant application of PBTK modeling is species extrapolation, allowing for the prediction of this compound kinetics and toxicity in species where experimental data is limited, including humans. colab.wsresearchgate.netfu-berlin.dewilddata.cnresearchgate.net The mechanistic structure of PBTK models facilitates this by allowing for the incorporation of species-specific physiological and biochemical parameters. researchgate.net

Studies using PBTK modeling have revealed inter-species differences in this compound clearance, particularly in liver metabolic clearance. colab.wsresearchgate.netfu-berlin.dewilddata.cn For instance, liver metabolic clearance has been reported to be approximately 4-fold higher in rats compared to mice. colab.wsresearchgate.netwilddata.cn Hepatic uptake of this compound also shows species differences. fu-berlin.de These differences in metabolic clearance contribute to variations in the internal exposure and susceptibility to this compound-induced hepatotoxicity observed across species. acs.org PBTK models help to quantitatively account for these differences, improving the accuracy of extrapolations from animal models to humans. fu-berlin.deresearchgate.net

Inter-species Differences in Liver Metabolic Clearance of this compound:

| Species | Liver Metabolic Clearance (mL/min/g liver) |

| Mouse | 0.497 fu-berlin.de |

| Rat | 2.07 fu-berlin.de |

| Human | 1.03 fu-berlin.de |

Note: Data is based on a specific PBPK model study. fu-berlin.de

By integrating data from in vitro and in vivo studies and accounting for species-specific physiological differences, PBTK models serve as a flexible tool for addressing data gaps in the risk assessment of pyrrolizidine (B1209537) alkaloids like this compound and for predicting toxicokinetics across different species. colab.wsresearchgate.netwilddata.cnresearchgate.net

Multi-Omics Analyses (Transcriptomics, Proteomics) for Biological Responses

Multi-omics approaches, such as transcriptomics and proteomics, are powerful tools for investigating the biological responses to compounds like this compound. These methods provide comprehensive insights into the molecular changes occurring within a biological system. Transcriptomics involves the study of all RNA transcripts in an organism, providing information about gene expression levels and how genes are regulated. standardbio.comfrontlinegenomics.com Proteomics, on the other hand, focuses on the complete set of proteins expressed by an organism, examining their interactions, composition, structures, and cellular activities. standardbio.comfrontlinegenomics.com

Integrating transcriptomics and proteomics data can offer a more complete picture of biological phenomena than either approach alone. standardbio.commdpi.comnih.gov This integration is crucial because the relationship between mRNA levels and protein activity is complex and influenced by various regulatory mechanisms. standardbio.com Analyzing both transcriptomic and proteomic data can lead to better, more reliable insights into the complex regulatory networks of gene expression. standardbio.com Multi-omics profiling has been used to reveal altered metabolic pathways and identify interconnected processes associated with various biological states. nih.gov Strategies for integrating these data types include co-expression analysis, pathway enrichment analysis, and network analysis. mdpi.comnih.gov

Analytical Techniques for this compound and Metabolite Characterization

Accurate identification and quantification of this compound and its metabolites are essential for understanding its disposition and effects. A range of analytical techniques are employed for this purpose.

Chromatographic Methods (HPLC, GC, UHPLC, TLC, SFC)

Chromatographic methods are widely used for separating and purifying compounds from complex mixtures before detection and quantification. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Ultra-High-Performance Liquid Chromatography (UHPLC), Thin-Layer Chromatography (TLC), and Supercritical Fluid Chromatography (SFC) are common techniques. These methods separate analytes based on their differential partitioning between a stationary phase and a mobile phase.

HPLC, including its reversed-phase variant (RP-HPLC), is a well-established technique for analyzing various compounds in different matrices. nih.govresearchgate.net UHPLC offers improved speed and resolution compared to conventional HPLC. researchgate.net GC is particularly useful for volatile compounds. resolvemass.ca These techniques are often coupled with highly sensitive detectors, such as mass spectrometers, for comprehensive analysis.

Mass Spectrometry (MS, ESI-MS, LC-MS/MS, GC-MS, HRMS, Ion Trap MS, FAB-MS) for Identification and Quantification

Mass spectrometry (MS) is a powerful analytical technique used for identifying and quantifying compounds based on their mass-to-charge ratio (m/z). Various ionization techniques and mass analyzer types are employed depending on the nature of the analyte and the required sensitivity and specificity.

Electrospray Ionization Mass Spectrometry (ESI-MS) and Fast Atom Bombardment Mass Spectrometry (FAB-MS) are ionization methods suitable for different types of molecules. Hyphenated techniques, which combine chromatography with mass spectrometry, are particularly valuable for analyzing complex biological samples. LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) and GC-MS (Gas Chromatography-Mass Spectrometry) are widely used for targeted and untargeted analysis of various compounds, including drugs and metabolites. researchgate.netresolvemass.cathermofisher.commdpi.comchromatographyonline.com

LC-MS/MS is considered a gold standard for its high sensitivity and selectivity, capable of detecting analytes at very low concentrations. resolvemass.ca GC-MS is effective for volatile compounds and offers broad screening capabilities. resolvemass.ca High-Resolution Mass Spectrometry (HRMS), such as Orbitrap MS, provides ultra-high mass accuracy, which is crucial for identifying unknown compounds and confirming the identity of analytes. researchgate.netresolvemass.cathermofisher.comchromatographyonline.com Tandem MS (MS/MS) provides structural information by fragmenting ions and analyzing the resulting fragments, enhancing specificity and reducing matrix interference. thermofisher.commdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Metabolomics

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive technique that provides detailed information about the structure and dynamics of molecules. It is widely used for structural elucidation of isolated compounds and for analyzing complex mixtures in metabolomics studies. nih.govresearchgate.netfrontiersin.orgunl.edunmrprobe.org

NMR can identify metabolites by comparing spectra with reference databases or by de novo structure elucidation using one-dimensional (1D) and two-dimensional (2D) NMR techniques. nih.govresearchgate.netfrontiersin.orgnmrprobe.org 2D NMR methods, such as COSY and HMBC, help in determining the connectivity of atoms within a molecule, overcoming peak overlap issues encountered in 1D NMR. nih.govresearchgate.net NMR is also quantitative, allowing for the determination of both relative and absolute metabolite concentrations. frontiersin.orgunl.edu High-resolution magic angle spinning (HRMAS) NMR is used for analyzing intact tissues, providing better spectral resolution. unl.edunmrprobe.org

Immunoassays (ELISA, Radioimmunoassay) for Detection

Immunoassays are analytical methods that utilize the specific binding between antibodies and antigens to detect and quantify target substances in biological samples. Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA) are two common types of immunoassays. mybiosource.comelisakits.co.ukpromega.com.auimmunostudies.com

Micellar Electrokinetic Chromatography (MEKC)

Micellar Electrokinetic Chromatography (MEKC) has been explored as a valuable technique for the separation and determination of pyrrolizidine alkaloids (PAs), including this compound. This method combines principles of electrophoresis and chromatography, where analytes separate based on their differential partitioning between an aqueous buffer and pseudostationary micelles formed by a surfactant. d-nb.info

A notable application of MEKC for PA analysis involved the separation and determination of four toxic pyrrolizidine alkaloids: senkirkine, senecionine (B1681732), this compound, and seneciphylline. nih.govresearchgate.netresearchgate.net A method was developed utilizing a running buffer composed of 20 mM borate, 30 mM sodium dodecyl sulfate (B86663) (SDS), and 20% methanol, adjusted to pH 9.1. nih.govresearchgate.netresearchgate.net

Under these optimized conditions, the four PAs, including this compound, were successfully separated in a single analytical run completed within 17 minutes. nih.govresearchgate.netresearchgate.netarxiv.org The method demonstrated good linearity for quantitative analysis, with correlation coefficients (R²) ranging between 0.9940 and 0.9988 for the target compounds. nih.govresearchgate.netresearchgate.net

The precision of the MEKC method was evaluated based on the relative standard deviations (RSDs) of migration time and peak area. For this compound, the RSD for migration time was reported as 0.39%, and the RSD for peak area was 4.16%. nih.govresearchgate.net

| Analyte | RSD (Migration Time, %) | RSD (Peak Area, %) |

|---|---|---|

| Senkirkine | 0.31 | 3.28 |

| Senecionine | 0.40 | 3.48 |

| This compound | 0.39 | 4.16 |

| Seneciphylline | 0.48 | 3.42 |

The limits of detection (LODs) for the four PAs using this MEKC method (at a signal-to-noise ratio of 3) varied from 1.19 to 2.70 µg/mL. nih.govresearchgate.netarxiv.org While these LODs were noted as being potentially higher compared to some other analytical techniques like certain chromatographic methods, the MEKC approach was characterized as a simple and rapid alternative that yielded good results. nih.govresearchgate.netarxiv.org

| Analyte | Linearity (R²) | LOD (µg/mL) |

|---|---|---|

| Senkirkine | 0.9940 - 0.9988 | 1.19 - 2.70 |

| Senecionine | ||

| This compound | ||

| Seneciphylline |

Note: Specific R² and LOD values for individual compounds within the reported range were not consistently provided in the source snippets, hence the range is listed where applicable.

This MEKC method was successfully applied to the analysis of PAs extracted from traditional Chinese herbal medicines, demonstrating its potential utility for quality control and quantitative analysis in pharmaceutical contexts. nih.govresearchgate.net

Interactions and Modulators of Retrorsine Bioactivity

Role of Nuclear Receptors in Retrorsine Responses

Nuclear receptors play a critical role in regulating the expression of genes involved in metabolism and transport, including those encoding CYP enzymes. This compound has been shown to interact with certain nuclear receptors, thereby influencing its own metabolism and the cellular response to its presence.

Pregnane (B1235032) X Receptor (PXR) Activation by this compound

Research indicates that this compound can act as an agonist of the pregnane X receptor (PXR). researchgate.netacs.orgnih.govacs.org Studies using human hepatic cell lines, such as HepG2 and LO2, have demonstrated that this compound treatment leads to the activation of PXR. researchgate.netacs.orgnih.govacs.orgfu-berlin.de This activation is associated with increased expression of CYP3A, a key enzyme in this compound metabolism. researchgate.netacs.orgnih.govacs.org However, the role of this compound in inducing CYP3A4 gene expression mediated by PXR activation has not been definitively established in all studies; for instance, reporter gene analysis in HEK-293 cells did not show PXR activation by this compound. nih.govfu-berlin.de In contrast, studies in HepG2 and LO2 cells using reporter gene assays did observe PXR activation by this compound. nih.govfu-berlin.de Furthermore, in female fetal rat livers, prenatal exposure to this compound increased PXR activation and CYP3A expression. researchgate.netnih.govacs.orgacs.org P-gp, another target gene for PXR, was also shown to have increased expression in HepG2 cells overexpressing hPXR when treated with this compound. acs.org

Androgen Receptor (AR) Modulation of PXR Activation

The activity of PXR in response to this compound can be modulated by the androgen receptor (AR). Studies have shown that agonism of the androgen receptor can induce this compound-mediated PXR activation, while antagonism of the AR can block this activation. researchgate.netacs.orgnih.govacs.org This suggests a complex interplay between AR and PXR signaling pathways in mediating the cellular response to this compound. The inhibitory effect of AR on PXR activation was observed to reduce the susceptibility of male fetuses to this compound toxicity in a study, whereas exacerbated toxicity in female fetuses was linked to increased CYP3A induction and self-metabolism due to PXR agonism. researchgate.netacs.orgnih.govacs.org

Impact of Co-Exposure to Other Agents

Exposure to this compound often occurs in conjunction with other compounds, which can significantly alter its metabolic fate and biological effects.

Influence of CYP-Inducing Compounds (e.g., Phenobarbital (B1680315), Rifampicin)

Compounds known to induce CYP enzyme activity, particularly CYP3A, can influence the metabolism and toxicokinetics of this compound. Phenobarbital and rifampicin (B610482) are well-known inducers of CYP enzymes. wikipedia.orgmims.commims.comrcsb.orgthermofisher.commims.com While direct detailed research findings on the co-exposure of this compound specifically with phenobarbital were not extensively found within the search results, rifampicin has been shown to impact this compound kinetics. A physiologically-based pharmacokinetic (PBPK) model analysis predicted a significant reduction in the area under the curve (AUC) and maximum concentration (Cmax) of this compound in plasma, liver cellular space, and gut tissue after rifampicin administration. nih.gov This reduction is attributed to the competitive inhibitory effect of rifampicin stopping while CYP3A4 induction is still near its maximum. nih.gov The model predicted that this compound kinetics normalized approximately 14 days after discontinuing rifampicin. nih.gov

Comparative Studies with Other Pyrrolizidine (B1209537) Alkaloids (e.g., Monocrotaline, Riddelliine, Senecionine (B1681732), Lasiocarpine (B1674526), Heliotrine)